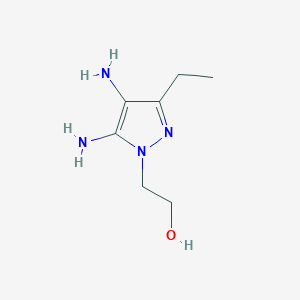

2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol

CAS No.:

Cat. No.: VC15821270

Molecular Formula: C7H14N4O

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14N4O |

|---|---|

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | 2-(4,5-diamino-3-ethylpyrazol-1-yl)ethanol |

| Standard InChI | InChI=1S/C7H14N4O/c1-2-5-6(8)7(9)11(10-5)3-4-12/h12H,2-4,8-9H2,1H3 |

| Standard InChI Key | BYJDYLHRDOSYSU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN(C(=C1N)N)CCO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(4,5-diamino-3-ethylpyrazol-1-yl)ethanol, reflects its core pyrazole ring system. Key features include:

-

Amino groups at positions 4 and 5, enabling hydrogen bonding and coordination chemistry.

-

Ethyl substituent at position 3, which influences steric and electronic properties.

-

Hydroxyethyl side chain at position 1, enhancing solubility in polar solvents .

The canonical SMILES representation, CCC1=NN(C(=C1N)N)CCO, and InChIKey BYJDYLHRDOSYSU-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural confirmation:

-

¹H NMR: Peaks corresponding to the ethyl group (δ 1.2–1.5 ppm), hydroxyethyl protons (δ 3.6–4.0 ppm), and aromatic pyrazole protons (δ 6.8–7.2 ppm).

-

IR: Stretching vibrations for NH₂ (3350 cm⁻¹), OH (3200 cm⁻¹), and C=N (1600 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(4,5-diamino-3-ethyl-1H-pyrazol-1-yl)ethanol involves multi-step reactions optimized for yield and purity (Figure 1) :

Step 1: Formation of 5-Amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole

Ethyl (ethoxymethylene)cyanoacetate reacts with 2-hydroxyethylhydrazine in ethanol at 70–80°C to form the intermediate 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole .

Step 2: Saponification and Decarboxylation

Hydrolysis with aqueous NaOH converts the ethoxycarbonyl group to a carboxylic acid, followed by decarboxylation at 150°C to yield 5-amino-1-(2'-hydroxyethyl)pyrazole .

Step 3: Nitrosation and Hydrogenation

Treatment with isoamyl nitrite introduces a nitroso group at position 4, which is subsequently reduced via catalytic hydrogenation (Pd/C, H₂) to furnish the final diamino product .

| Parameter | Value | Conditions |

|---|---|---|

| Yield | 72% | After decarboxylation |

| Purity | >98.5% | HPLC analysis |

| Reaction Temperature | 70–150°C | Ethanol/water solvent |

Scalability and Industrial Relevance

The process is scalable to kilogram quantities, with impurities such as 1-methyl-4,5-diamino pyrazole sulfate controlled to <0.7% . Solvent recovery systems minimize waste, aligning with green chemistry principles .

Physicochemical Properties

Solubility and Partitioning

-

Water solubility: 666 g/L at 20°C (similar to sulfate analogues) .

-

pH-dependent behavior: Aqueous solutions exhibit strong acidity (pH 1.6–1.9 at 5% w/w) .

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals a melting point of 210–215°C with decomposition above 220°C, consistent with thermally stable pyrazole derivatives.

Biological and Industrial Applications

Medicinal Chemistry

Pyrazole derivatives exhibit ligand-like behavior in drug design:

-

Hydrogen bonding: Amino groups interact with enzymatic active sites (e.g., kinase inhibitors).

-

Metal coordination: Potential chelation of transition metals in metalloproteinase inhibitors .

Dye and Pigment Industries

The compound serves as a precursor for azo dyes, where its diamino groups enable diazo coupling reactions to produce vibrant colors .

Agricultural Chemistry

Research explores its use in herbicidal formulations, leveraging its solubility and stability in aqueous systems.

Future Directions

Targeted Drug Delivery

Functionalization of the hydroxyethyl group with polyethylene glycol (PEG) chains could enhance pharmacokinetic profiles for anticancer agents .

Computational Modeling

Density Functional Theory (DFT) studies may optimize electronic properties for catalysis or sensing applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume